Promethazine N-|A-D-Glucuronide

Description

Overview of Promethazine (B1679618) Metabolic Pathways

Promethazine undergoes extensive metabolism in the liver, leading to a variety of byproducts. nih.govmedscape.com The primary metabolic routes include:

S-oxidation: The formation of promethazine sulfoxide (B87167) is a major pathway. medscape.comdrugbank.comnih.gov

N-demethylation: This process results in the formation of N-desmethylpromethazine. medscape.comdrugbank.com

Hydroxylation: This reaction is primarily mediated by the CYP2D6 enzyme. drugbank.com

N-glucuronidation: This is a significant conjugation pathway where glucuronic acid is attached to the tertiary amine nitrogen of promethazine, forming Promethazine N-β-D-Glucuronide. nih.govvulcanchem.com

These metabolic transformations convert the lipophilic parent drug into more water-soluble compounds, facilitating their excretion from the body. uef.fi While promethazine itself is well-absorbed, it has a low oral bioavailability of about 25% due to significant first-pass metabolism. medscape.comnih.gov

Significance of N-Glucuronidation in Xenobiotic Biotransformation

Glucuronidation is a critical Phase II metabolic process that plays a vital role in the detoxification and elimination of foreign compounds (xenobiotics), including many drugs. uef.finih.gov This process involves the transfer of glucuronic acid from the cofactor uridine (B1682114) diphosphate-glucuronic acid (UDPGA) to a substrate, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). uef.finih.govtandfonline.com

N-glucuronidation specifically targets nitrogen-containing compounds such as primary aromatic amines, amides, and tertiary aliphatic amines. nih.govtandfonline.com This conjugation reaction significantly increases the water solubility of the xenobiotic, making it more readily excretable in urine or bile. uef.fi The formation of N-glucuronides of tertiary amines results in quaternary ammonium (B1175870) compounds with a permanent positive charge, further enhancing their hydrophilicity. vulcanchem.com In humans, N-glucuronidation rates are typically high, largely due to the activity of the UGT1A4 and UGT2B10 enzymes. nih.govtandfonline.com

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[dimethyl(1-phenothiazin-10-ylpropan-2-yl)azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O6S/c1-13(25(2,3)22-20(28)18(26)19(27)21(31-22)23(29)30)12-24-14-8-4-6-10-16(14)32-17-11-7-5-9-15(17)24/h4-11,13,18-22,26-28H,12H2,1-3H3/t13?,18-,19-,20+,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABNKYMDJQOWLOF-JGSZSWCSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)[N+](C)(C)C4C(C(C(C(O4)C(=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)[N+](C)(C)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858338 | |

| Record name | (2S,3S,4S,5R,6R)-6-{Dimethyl[1-(10H-phenothiazin-10-yl)propan-2-yl]azaniumyl}-3,4,5-trihydroxyoxane-2-carboxylate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137908-81-7 | |

| Record name | (2S,3S,4S,5R,6R)-6-{Dimethyl[1-(10H-phenothiazin-10-yl)propan-2-yl]azaniumyl}-3,4,5-trihydroxyoxane-2-carboxylate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Characterization and Synthetic Strategies for Promethazine N β D Glucuronide

Elucidation of Promethazine (B1679618) N-β-D-Glucuronide Chemical Structure

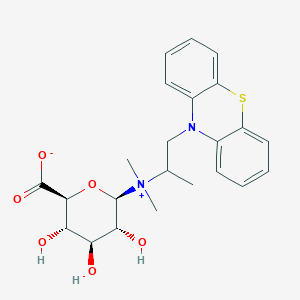

The chemical structure of Promethazine N-β-D-glucuronide is formally identified by its CAS registry number 137908-81-7. vulcanchem.com Its molecular formula is C23H28N2O6S, and it has a molecular weight of approximately 460.55 g/mol . vulcanchem.comveeprho.com The IUPAC name for this compound is (2S,3S,4S,5R,6R)-6-[1-(10H-phenothiazin-10-yl)propan-2-ylammonio]-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate. veeprho.com This nomenclature highlights the conjugation of the glucuronic acid moiety to the tertiary amine nitrogen of promethazine, resulting in a quaternary ammonium (B1175870) glucuronide. vulcanchem.com This structure imparts a permanent positive charge on the nitrogen, which is balanced by the negative charge of the carboxylate group on the glucuronic acid, creating a zwitterionic molecule at physiological pH. vulcanchem.com

Spectroscopic Techniques for Structural Confirmation (e.g., NMR, Mass Spectrometry)

The definitive identification of Promethazine N-β-D-glucuronide's structure relies on a combination of advanced spectroscopic techniques.

Mass Spectrometry (MS): High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for identifying promethazine and its metabolites. mdpi.com In mass spectrometry, the molecule is ionized, and its mass-to-charge ratio is measured. For glucuronides, a characteristic neutral loss of the glucuronic acid moiety (176 Da) is often observed during fragmentation analysis, providing strong evidence for the presence of a glucuronide conjugate. nih.gov While mass spectrometry can confirm the presence of the glucuronide, it may not definitively distinguish between N- and S-linked isomers without further analysis. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the connectivity and spatial arrangement of atoms within a molecule. nih.gov For Promethazine N-β-D-glucuronide, 1D and 2D NMR experiments would be crucial for unambiguously determining the point of attachment of the glucuronic acid to the promethazine core. nih.gov By analyzing the chemical shifts and coupling constants of the protons and carbons in both the promethazine and glucuronide moieties, the precise location of the covalent bond can be established. nih.gov

Isomeric Considerations (e.g., Diastereomers)

The structure of Promethazine N-β-D-glucuronide presents several isomeric possibilities. Promethazine itself is a chiral molecule, and the glucuronic acid moiety also contains multiple chiral centers. This gives rise to the potential for diastereomers. veeprho.com When synthesized or isolated, Promethazine N-β-D-glucuronide is often found as a mixture of these diastereomers. veeprho.comnih.gov The specific stereochemistry of the glucuronic acid portion is typically designated as (2S,3S,4S,5R,6R), which corresponds to the naturally occurring β-D-glucuronic acid. vulcanchem.com The separation and characterization of individual diastereomers can be challenging but may be achieved using chiral chromatography techniques.

Synthesis of Promethazine N-β-D-Glucuronide for Reference Standards

The availability of pure reference standards is essential for analytical and metabolic studies. Both chemical and enzymatic methods can be employed for the synthesis of Promethazine N-β-D-glucuronide.

Chemical Synthesis Methodologies

Chemical synthesis provides a direct route to Promethazine N-β-D-glucuronide. A general approach involves the reaction of a suitably protected glucuronic acid donor with promethazine. rsc.org The synthesis of the parent compound, promethazine, typically starts from diphenylamine, which is reacted with sulfur to form the phenothiazine (B1677639) core. youtube.com This is followed by alkylation with a substituted propane (B168953) chain to yield promethazine. youtube.comgoogle.commdpi.com

To synthesize the glucuronide, a protected form of glucuronic acid, often with acetyl or other protecting groups on the hydroxyls and a leaving group at the anomeric position, is reacted with promethazine. The reaction conditions would be optimized to favor the formation of the N-glucuronide bond. Subsequent deprotection steps would then yield the final product. The synthesis of related glucuronides, such as O-aryl glucuronides, has been explored using self-immolative linkers to facilitate the process. rsc.org

Enzymatic Synthesis Approaches (e.g., utilizing UDP-glucuronosyltransferases in vitro)

Enzymatic synthesis offers a regioselective and stereoselective alternative to chemical methods. nih.gov This approach mimics the biological process of glucuronidation that occurs in the body. nih.gov The key enzymes involved are UDP-glucuronosyltransferases (UGTs), which catalyze the transfer of glucuronic acid from the activated sugar donor, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), to the substrate. nih.gov

For the in vitro synthesis of Promethazine N-β-D-glucuronide, a reaction mixture would be prepared containing promethazine, UDPGA, and a source of UGT enzymes. researchgate.net The enzyme source could be human liver microsomes or recombinant UGT enzymes expressed in a suitable host system. researchgate.net UGT1A4 is known to be involved in the N-glucuronidation of some compounds. researchgate.net Plant-derived glucuronosyltransferases have also been investigated for the synthesis of various glucuronides. nih.gov After incubation, the desired product can be purified from the reaction mixture using techniques like high-performance liquid chromatography (HPLC). nih.gov

Enzymology of Promethazine N Glucuronide Formation

Identification of UDP-Glucuronosyltransferase (UGT) Isoforms Involved

The N-glucuronidation of tertiary amines is a metabolic pathway primarily catalyzed by a limited number of UGT isoforms. Research has identified UGT1A4 and UGT2B10 as the main contributors to this reaction for a wide range of compounds, including promethazine (B1679618).

UGT1A4 is a key enzyme in the metabolism of various drugs and is particularly recognized for its role in N-glucuronidation. nih.gov It is expressed predominantly in the liver and to a lesser extent in extrahepatic tissues. nih.gov Studies have demonstrated that UGT1A4 is one of the primary enzymes responsible for the N-glucuronidation of numerous tertiary amines, including promethazine. researchgate.net The enzyme's catalytic activity towards these substrates underscores its importance in the detoxification and clearance of such compounds. UGT1A4, along with UGT1A3, is considered a main enzyme responsible for the addition of glucuronic acid to amino groups. While UGT1A4 has overlapping substrate selectivity with UGT2B10, it is a more comprehensively studied enzyme. nih.gov

Alongside UGT1A4, UGT2B10 is a major human UGT isoform involved in the N-glucuronidation of drugs. nih.gov Research has confirmed that UGT2B10 is centrally involved in the N-glucuronidation of many tertiary amines, with promethazine being identified as a substrate for this enzyme. researchgate.net For numerous substrates, UGT2B10 often exhibits a higher affinity (a lower Michaelis-Menten constant, Km) than UGT1A4, suggesting it may be the more significant enzyme for the metabolism of these compounds at therapeutic concentrations in vivo. nih.gov The kinetic profiles of many drugs that are substrates for both enzymes often show a biphasic nature in human liver microsomes, with UGT2B10 acting as the high-affinity isoform. nih.gov

While UGT1A4 and UGT2B10 are the principal catalysts for promethazine N-glucuronidation, other isoforms may have a minor or indirect role. UGT1A3 is another isoform known to catalyze the N-glucuronidation of some drugs, exhibiting overlapping selectivity with UGT1A4 and UGT2B10. nih.gov However, its specific contribution to promethazine metabolism is not as well-defined as that of UGT1A4 and UGT2B10. The broad and sometimes overlapping substrate specificities of UGT enzymes mean that minor contributions from other isoforms cannot be entirely ruled out, although they are not considered primary pathways. medscape.com

Kinetic Characterization of N-Glucuronidation

The efficiency and rate of Promethazine N-glucuronide formation are described by enzyme kinetic parameters. These parameters help to understand the affinity of the UGT enzymes for promethazine and the maximum rate at which the reaction can occur.

As of the latest available research, specific enzyme kinetic parameters (Michaelis-Menten constant, Km, and maximum reaction velocity, Vmax) for the N-glucuronidation of promethazine by individual UGT isoforms have not been reported in the scientific literature.

However, to provide context on the general kinetics of the primary enzymes involved, data for other tertiary amine substrates are presented below. For many substrates, UGT2B10 typically shows a lower Km value (higher affinity) compared to UGT1A4. nih.gov For instance, the kinetics of amitriptyline (B1667244) and imipramine (B1671792) glucuronidation in human liver microsomes show biphasic characteristics, where the high-affinity component corresponds to UGT2B10 activity and the low-affinity component to UGT1A4. nih.gov It is important to note that these values are for other compounds and may not be representative of promethazine.

Table 1: Illustrative Enzyme Kinetic Parameters for UGT1A4 and UGT2B10 with Other Tertiary Amine Substrates

| Substrate | UGT Isoform | Km (µM) | Vmax (relative units) |

| Amitriptyline | UGT2B10 | 2.6 | - |

| Amitriptyline | UGT1A4 | 448 | - |

| Imipramine | UGT2B10 | 16.8 | - |

| Imipramine | UGT1A4 | 262 | - |

| Tamoxifen | UGT1A4 | 2.0 ± 0.51 | - |

Note: Data presented is for illustrative purposes and is not for promethazine. Vmax values are often reported in relative terms and are not directly comparable across different studies.

Genetic Polymorphisms and N-Glucuronidation Capacity

Interindividual differences in the response to drugs are often attributed to genetic variations in drug-metabolizing enzymes. nih.gov The genes encoding UGT enzymes are known to be highly polymorphic, and these genetic variants can lead to altered enzyme activity, thereby affecting the rate and extent of glucuronidation for various substrates. nih.govflinders.edu.aunih.gov This variability can have significant implications for the metabolism of promethazine. vulcanchem.com

Impact of UGT Gene Variability on Promethazine N-Glucuronide Formation

While specific polymorphisms in UGT genes directly affecting promethazine N-glucuronidation are not extensively detailed in the provided search results, the general principle of UGT gene variability impacting drug metabolism is well-established. nih.govflinders.edu.aunih.gov Genetic polymorphisms have been identified in several human UGT genes, including those belonging to the UGT1A and UGT2B subfamilies, which are the primary enzymes responsible for the glucuronidation of a wide array of drugs. nih.govnih.gov These polymorphisms can involve single nucleotide polymorphisms (SNPs) that may result in amino acid substitutions, leading to enzymes with decreased, increased, or unaltered activity depending on the specific mutation and substrate. researchgate.net For example, a polymorphism in the UGT1A9 gene, designated UGT1A93*, has been shown to dramatically decrease the glucuronidation of SN-38, the active metabolite of irinotecan, while not affecting the metabolism of another anticancer drug, flavopiridol, demonstrating substrate-dependent effects of the variant. researchgate.net Given that multiple UGT isoforms can participate in the metabolism of a single compound, the impact of a polymorphism in one UGT gene might be compensated for by other UGTs with overlapping substrate specificities. flinders.edu.au

Implications of Polymorphisms for In Vitro to In Vivo Extrapolation

The presence of genetic polymorphisms complicates the extrapolation of in vitro findings to in vivo outcomes. nih.gov In vitro studies using human liver microsomes or recombinant UGT enzymes are crucial for identifying which UGT isoforms are responsible for a drug's metabolism. However, predictions of in vivo hepatic drug glucuronidation based on liver microsomal data have been shown to sometimes result in under-prediction. nih.gov Genetic variability is a significant factor contributing to this discrepancy. An individual's specific UGT genotype will determine their metabolic capacity, which may not be accurately represented by pooled human liver microsomes or a single recombinant enzyme. bournemouth.ac.uk Therefore, considering the impact of relevant UGT polymorphisms is essential for improving the accuracy of in vitro to in vivo extrapolations and for developing personalized medicine approaches. bournemouth.ac.uk

Enzyme Induction and Inhibition Affecting Promethazine N-Glucuronidation

The expression and activity of UGT enzymes are not static and can be modulated by various factors, including co-administered drugs and other xenobiotics. nih.gov This modulation can occur through enzyme induction, an increase in enzyme synthesis, or enzyme inhibition, a decrease in enzyme activity. youtube.com Both processes can significantly alter the N-glucuronidation of promethazine, leading to potential drug-drug interactions. nih.govnih.gov

Effects of Co-administered Compounds on UGT Activity

The co-administration of certain drugs can either induce or inhibit the UGT enzymes responsible for promethazine glucuronidation. Induction of UGTs can lead to an increased rate of promethazine metabolism, resulting in lower plasma concentrations and potentially reduced efficacy. youtube.com Conversely, inhibition of these enzymes can decrease the rate of glucuronidation, leading to higher plasma levels of promethazine and an increased risk of concentration-dependent side effects. ebmconsult.com For instance, pretreatment of rats with promethazine itself has been shown to induce UDP-glucuronyltransferase activity. nih.gov While many drug interactions involving UGTs may not be as clinically significant as those involving the cytochrome P450 system, notable examples exist, such as the inhibition of UGT2B7 by valproic acid, which can have severe consequences when co-administered with lamotrigine. ebmconsult.com

Regulatory Mechanisms of UGT Expression

The expression of UGT genes is a complex process regulated by various transcription factors. nih.govnih.gov These include tissue-specific factors that control the constitutive levels of UGTs in different organs, as well as ligand-activated transcription factors that modulate gene expression in response to chemical signals. nih.govnih.gov Nuclear receptors such as the pregnane (B1235032) X receptor (PXR) and the constitutive androstane (B1237026) receptor (CAR) are key regulators of UGT gene expression, and their activation by drugs and other foreign chemicals can lead to enzyme induction. nih.gov The aryl hydrocarbon receptor (AhR) is another important transcription factor involved in the regulation of UGT genes. nih.gov Understanding these regulatory pathways is crucial for predicting and managing drug interactions involving UGT-mediated metabolism. nih.gov

Pharmacokinetics and Disposition of Promethazine N β D Glucuronide

Formation Kinetics of Promethazine (B1679618) N-Glucuronide

Promethazine undergoes extensive hepatic metabolism, where it is transformed into a variety of compounds. medscape.comfda.gov The formation of glucuronide conjugates is a primary pathway in its metabolism. nih.gov In studies involving patients on long-term therapy, promethazine was found to be excreted mainly as a glucuronide conjugate, indicating that glucuronidation is a significant metabolic route. nih.gov This process occurs in the liver and involves the attachment of glucuronic acid to the promethazine molecule, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). While Promethazine N-β-D-Glucuronide is a known human metabolite, specific kinetic parameters detailing its rate of formation, such as K(m) and V(max) values, are not extensively detailed in the available literature. nih.gov However, research in rats has shown that promethazine can induce enzyme synthesis in the liver, enhancing hepatic glucuronide conjugation capacity. scispace.comnih.gov

Table 1: Major Documented Metabolic Pathways of Promethazine

| Metabolic Pathway | Primary Metabolites | Location |

| Sulfoxidation | Promethazine sulfoxide (B87167) | Liver |

| N-Demethylation | N-desmethylpromethazine | Liver |

| Glucuronidation | Promethazine N-β-D-Glucuronide | Liver |

| Hydroxylation | Hydroxy metabolite | Liver |

Systemic Distribution of the N-Glucuronide Metabolite

The disposition of the parent drug, promethazine, is characterized by a very large volume of distribution, indicating extensive tissue uptake. nih.govnih.govresearchgate.net However, specific research detailing the systemic distribution of the Promethazine N-Glucuronide metabolite is limited. Generally, glucuronide metabolites are more water-soluble and less likely to distribute as widely into tissues as the lipophilic parent drug. Their distribution is often confined to the bloodstream and extracellular fluid before elimination.

Elimination Pathways of Promethazine N-Glucuronide

Once formed, the body eliminates Promethazine N-Glucuronide through several key pathways, primarily involving the renal and biliary systems.

The primary route of elimination for promethazine metabolites is through the urine. medscape.comfda.gov The sulfoxides of promethazine and N-demethylpromethazine are the predominant metabolites found in urine. medscape.comfda.gov Importantly, studies have confirmed that promethazine is excreted mainly as a glucuronide conjugate, underscoring the role of the kidneys in clearing Promethazine N-Glucuronide from the systemic circulation. nih.gov The increased water solubility of the glucuronide conjugate facilitates its efficient excretion by the kidneys.

In addition to renal clearance, promethazine and its metabolites are also excreted via the bile duct. wikipedia.org This opens the possibility for enterohepatic recirculation, a process that can significantly affect the pharmacokinetics of a drug. wikipedia.orgresearchgate.net

Enterohepatic circulation of a glucuronide metabolite involves several steps:

The glucuronide conjugate (e.g., Promethazine N-Glucuronide) is actively transported from the liver into the bile.

The bile is secreted into the small intestine.

Within the intestine, bacteria produce β-glucuronidase enzymes that can hydrolyze or cleave the glucuronic acid from the metabolite. researchgate.netnih.govnih.govresearchgate.net

This enzymatic action regenerates the parent drug (promethazine), which can then be reabsorbed from the intestine back into the portal circulation. wikipedia.orgnih.govnih.govresearchgate.net

The reabsorbed drug returns to the liver, where it can be metabolized again or re-enter systemic circulation.

Table 2: Conceptual Framework of Enterohepatic Recirculation

| Step | Process | Location | Outcome |

| 1 | Biliary Secretion | Liver to Bile Duct | Metabolite enters the gastrointestinal tract. |

| 2 | Intestinal Hydrolysis | Small Intestine | Gut bacteria enzymes cleave the glucuronide, regenerating the parent drug. |

| 3 | Reabsorption | Intestine | The parent drug is reabsorbed into the portal circulation. |

| 4 | Recirculation | Portal Vein to Liver | The drug returns to the liver, potentially re-entering systemic circulation. |

Mass Balance Studies of Promethazine N-Glucuronide

Comprehensive mass balance studies are crucial for understanding the complete disposition of a drug. For promethazine, data indicates that less than 1% of a dose is excreted unchanged in the urine. nih.govnih.gov Following an intravenous dose, about 10% is eliminated in the urine as promethazine sulfoxide and a smaller fraction (0.02-2.02%) as desmethylpromethazine. drugbank.com While it is known that a significant portion of a promethazine dose is excreted as a glucuronide conjugate, specific mass balance studies that quantify the exact percentage of the dose that becomes Promethazine N-Glucuronide and its distribution among urine and feces are not extensively detailed in the available scientific literature. nih.gov

Analytical Methodologies for Promethazine N β D Glucuronide

Extraction and Sample Preparation from Biological Matrices

The primary challenge in analyzing Promethazine (B1679618) N-β-D-Glucuronide is its efficient extraction from complex biological samples such as plasma, urine, or tissue homogenates. The high polarity of glucuronides makes their recovery difficult using standard liquid-liquid extraction (LLE) protocols designed for more lipophilic parent drugs. researchgate.net

General approaches for glucuronide extraction involve either LLE with polar organic solvents under pH-adjusted conditions or solid-phase extraction (SPE). For N-glucuronides, which can be labile, careful control of pH and temperature is crucial to prevent degradation back to the parent compound. scispace.com

While specific protocols for Promethazine N-β-D-Glucuronide are not extensively detailed in the literature, methods developed for the parent compound, promethazine, serve as a foundation. For instance, LLE for promethazine has been performed using n-hexane containing 0.8% isopropanol (B130326) from alkalinized serum. koreascience.kr For the highly polar N-glucuronide metabolite, this method would likely yield poor recovery. A more suitable LLE approach would involve acidifying the sample to suppress the ionization of the glucuronic acid's carboxylic group and using more polar solvents.

Solid-phase extraction offers a more robust alternative for extracting polar metabolites. SPE methods can be tailored using different sorbent chemistries (e.g., reversed-phase, ion-exchange, or mixed-mode) to effectively retain and then elute the N-glucuronide from endogenous interferences. A method developed for promethazine and its other metabolites in swine tissues utilized an extraction with 0.1% formic acid in acetonitrile (B52724) followed by a purification step with acetonitrile-saturated n-hexane, demonstrating a combined LLE-SPE approach that could be optimized for glucuronide recovery. mdpi.com

Chromatographic Separation Techniques

Chromatography is essential for separating the metabolite of interest from the parent drug, other metabolites, and endogenous matrix components prior to detection.

Reversed-phase HPLC (RP-HPLC) is the most common technique for the analysis of promethazine and its related substances. orientjchem.org A typical RP-HPLC setup for promethazine might use a C8 or C18 column with a mobile phase consisting of an acetonitrile and buffer mixture. nih.gov

However, the high polarity of Promethazine N-β-D-Glucuronide means it would have very weak retention and elute quickly under standard reversed-phase conditions, potentially co-eluting with interfering substances in the solvent front. To achieve adequate retention and separation, several strategies can be employed:

Use of Polar-Embedded or Polar-Endcapped Columns: These columns are designed with modified stationary phases that provide enhanced retention for polar analytes.

Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high concentration of organic solvent, promoting the retention of highly polar compounds like glucuronides. scispace.com

Ion-Pair Chromatography: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with the ionized metabolite, increasing its retention on a reversed-phase column.

The following table summarizes typical HPLC conditions used for the analysis of the parent compound, promethazine, which would serve as a starting point for developing a method for its N-glucuronide metabolite.

| Parameter | HPLC Conditions for Promethazine Analysis |

| Column | C8 (150 mm x 4.6 mm, 3 µm) nih.gov |

| Mobile Phase | Acetonitrile-25mM phosphate (B84403) buffer (pH 7.0), 50:50 (v/v) nih.gov |

| Flow Rate | 1.0 mL/min nih.gov |

| Detection | UV at 249 nm nih.gov |

| Internal Standard | Chlorpromazine koreascience.kr |

This table presents data for the analysis of the parent compound, Promethazine, as a reference for methodological development.

Modern bioanalytical methods increasingly rely on the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS). This technique offers superior sensitivity and specificity compared to HPLC with UV detection, making it the gold standard for quantifying metabolites in complex matrices. scispace.com LC-MS/MS allows for the direct measurement of the intact glucuronide, avoiding the need for chemical or enzymatic hydrolysis, which can be incomplete and introduce variability. scispace.com

A validated LC-MS/MS method for promethazine and its sulfoxide (B87167) and desmethyl metabolites in swine tissue used a C18 column with a gradient elution of 0.1% formic acid in water and acetonitrile. mdpi.com For the more polar N-β-D-Glucuronide, a similar mobile phase could be used, likely with a shallower gradient (i.e., maintaining a higher aqueous content) to ensure sufficient retention.

Detection by tandem mass spectrometry is achieved using multiple reaction monitoring (MRM), where a specific precursor ion (the protonated molecular ion of the metabolite) is selected and fragmented, and a resulting characteristic product ion is monitored. This process provides two levels of mass-based specificity, ensuring highly reliable identification and quantification. For Promethazine N-β-D-Glucuronide (molecular formula C₂₃H₂₈N₂O₆S), the precursor ion in positive mode would be [M+H]⁺ at m/z 461.17. Product ions would be determined by direct infusion of a standard into the mass spectrometer to identify stable, high-intensity fragments for use in the MRM transition.

Quantitative Determination and Validation

Any analytical method used in a research setting must be rigorously validated to ensure its reliability, following guidelines such as those from the International Council for Harmonisation (ICH). orientjchem.org

Sensitivity is typically defined by the lower limit of detection (LOD) and the lower limit of quantification (LOQ). For a sensitive LC-MS/MS method developed for promethazine and its other metabolites, the LOQ was established between 0.1 µg/kg and 0.5 µg/kg in tissue samples, which is a benchmark for the sensitivity that could be expected for a method targeting the N-glucuronide metabolite. mdpi.com

Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components. The combination of chromatographic retention time and a unique mass transition in LC-MS/MS provides exceptional specificity, ensuring that the signal detected corresponds only to Promethazine N-β-D-Glucuronide and not the parent drug, isomers, or other metabolites. mdpi.com

Reproducibility (precision) measures the closeness of agreement between repeated measurements and is typically expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). For bioanalytical methods, precision is assessed within a single run (intra-day) and between different runs (inter-day). Validated LC-MS methods for promethazine report intra- and inter-day precision values below 10-15%. mdpi.comnih.gov

Accuracy refers to how close the measured value is to the true value and is often determined by analyzing quality control samples with known concentrations. It is usually expressed as the percentage of recovery. For promethazine, mean method accuracies and recoveries have been reported to be greater than 97% and between 77% and 111%, respectively, across different matrices and concentrations. mdpi.comnih.gov A validated method for Promethazine N-β-D-Glucuronide would be expected to meet similar acceptance criteria (typically 85-115% accuracy, with precision within ±15% RSD). mdpi.com

The table below summarizes validation parameters from a published LC-MS/MS study on promethazine and its non-glucuronide metabolites, which are representative of the performance expected from a fully validated method.

| Validation Parameter | Performance Data for Promethazine & Other Metabolites mdpi.com |

| Linearity Range | 0.1 µg/kg to 50 µg/kg |

| Correlation Coefficient (r) | > 0.99 |

| Limit of Quantification (LOQ) | 0.1 - 0.5 µg/kg |

| Accuracy (Recovery) | 77% - 111% |

| Precision (% Fluctuation/RSD) | 1.8% - 11% |

This table presents data for the analysis of Promethazine and its non-glucuronide metabolites as a reference for the expected performance of a validated method.

Pharmacological and Toxicological Implications of Promethazine N β D Glucuronide

Biological Activity of the N-Glucuronide Metabolite

The conjugation of glucuronic acid to a parent drug molecule typically increases its polarity and molecular weight, which generally leads to a reduction in pharmacological activity. nih.govhyphadiscovery.com

Promethazine (B1679618) N-β-D-Glucuronide is generally considered to be a pharmacologically inactive metabolite. vulcanchem.com The process of glucuronidation is a major detoxification pathway, converting the active, lipophilic parent drug into a more water-soluble and readily excretable form. vulcanchem.comnih.gov This enhanced hydrophilicity facilitates efficient renal clearance, contrasting with the parent promethazine which has a low renal clearance of 5.9 mL/min. vulcanchem.com The formation of the glucuronide, therefore, plays a crucial role in regulating the plasma half-life and duration of action of promethazine by promoting its elimination. vulcanchem.com

While some glucuronide conjugates can be hydrolyzed back to the active parent drug, particularly in the gut by microbial enzymes leading to enterohepatic recirculation, specific studies on the in vivo reversal of Promethazine N-β-D-Glucuronide to promethazine are not extensively documented in the reviewed literature. nih.gov The formation of the N-glucuronide of a tertiary amine like promethazine results in a chemically stable quaternary ammonium (B1175870) compound, which carries a permanent positive charge. vulcanchem.com This stability suggests that significant reversal to the parent drug in systemic circulation is unlikely. The primary role of this metabolite is to serve as a readily eliminated, detoxified form of the drug. vulcanchem.com

Table 1: Comparison of Physicochemical and Pharmacological Properties

| Property | Promethazine (Parent Drug) | Promethazine N-β-D-Glucuronide |

|---|---|---|

| Molecular Weight | ~284 g/mol | 460.54 g/mol |

| Water Solubility | Limited | High |

| Pharmacological Activity | Active | Generally Inactive vulcanchem.com |

| Primary Elimination Route | Metabolism | Direct Renal Excretion vulcanchem.com |

| Protein Binding | 93% | Presumably Lower vulcanchem.com |

There is no direct evidence from the reviewed literature to suggest that Promethazine N-β-D-Glucuronide has any significant affinity for the various receptors targeted by the parent drug. Promethazine itself is known to be an antagonist at multiple receptors, including histamine (B1213489) H1, dopamine (B1211576), muscarinic, and NMDA receptors, which accounts for its diverse clinical effects. drugbank.commhmedical.comnih.govnih.gov

The conjugation with glucuronic acid significantly alters the molecule's structure, size, and physicochemical properties. vulcanchem.com The resulting metabolite is larger, more polar, and carries a permanent charge, characteristics that are generally unfavorable for effective interaction with receptor binding sites, particularly those in the central nervous system. This structural change is consistent with the general view that the N-glucuronide is pharmacologically inactive. vulcanchem.comhyphadiscovery.com

Metabolite-Specific Toxicological Studies

The toxicological profile of a drug's metabolites is a critical aspect of its safety assessment. For glucuronides, the primary concern has historically been focused on a specific subclass, the acyl glucuronides.

The potential for glucuronide metabolites to be chemically reactive is a known toxicological concern, but this reactivity is almost exclusively associated with acyl glucuronides—those formed from carboxylic acid-containing drugs. hyphadiscovery.comnih.govrsc.orgnih.gov Acyl glucuronides can undergo intramolecular rearrangement and can covalently bind to proteins, which is a proposed mechanism for idiosyncratic drug toxicity. nih.govnih.gov

In contrast, N-glucuronides of tertiary amines, such as Promethazine N-β-D-Glucuronide, are not considered to be a risk for forming reactive metabolites. hyphadiscovery.comnih.gov The linkage results in a stable quaternary ammonium glucuronide. vulcanchem.com This chemical stability means it does not possess the electrophilic character that makes acyl glucuronides reactive towards nucleophilic macromolecules like proteins. Therefore, the formation of Promethazine N-β-D-Glucuronide is viewed as a true detoxification step, rather than a pathway leading to bioactivation. vulcanchem.com

No toxicological studies were identified that specifically attribute any form of organ toxicity to Promethazine N-β-D-Glucuronide. The parent drug, promethazine, has been associated with adverse effects such as CNS depression and, rarely, liver damage or bone marrow suppression. nih.gov However, these effects are linked to the pharmacological actions of the parent compound.

The formation and subsequent excretion of the N-glucuronide metabolite is a mechanism to mitigate the toxicity of the parent drug by facilitating its clearance from the body. vulcanchem.com The conversion to a highly water-soluble, inactive conjugate prevents the accumulation of the active drug and reduces the potential for concentration-dependent adverse effects. vulcanchem.comnih.gov The high rates of N-glucuronidation in humans, often catalyzed by UGT1A4 and UGT2B10 enzymes, underscore its importance as a major pathway for safe disposition. hyphadiscovery.comhyphadiscovery.com

Table 2: Summary of Pharmacological and Toxicological Profile of Promethazine N-β-D-Glucuronide

| Parameter | Finding | Supporting Rationale |

|---|---|---|

| Biological Activity | Generally considered inactive. vulcanchem.com | Increased polarity and size due to glucuronic acid moiety reduces receptor affinity. vulcanchem.comhyphadiscovery.com |

| Reversal to Parent | Unlikely in systemic circulation. | Forms a stable quaternary ammonium compound. vulcanchem.com |

| Reactivity | Not a reactive metabolite. | Unlike reactive acyl glucuronides, the N-glucuronide of a tertiary amine is chemically stable. nih.govrsc.org |

| Metabolite-Specific Toxicity | No evidence of organ toxicity. | Formation is a detoxification pathway that facilitates excretion and reduces parent drug toxicity. vulcanchem.comnih.gov |

Comparative Metabolism of Promethazine N Glucuronide Across Species

Interspecies Differences in N-Glucuronidation Patterns

The N-glucuronidation of tertiary amines, such as promethazine (B1679618), is a metabolic pathway that exhibits notable species-dependent variations. This biotransformation is frequently observed in humans and non-human primates. In contrast, the extent of this reaction can be different in lower animal species. Among common laboratory animals, rabbits and guinea pigs have demonstrated a higher capacity for N-glucuronidation of various compounds. nih.gov

It is important to note that the apparent absence of N-glucuronide metabolites in the urine of a particular species does not definitively indicate an inability to form these conjugates. nih.gov Such metabolites may be preferentially excreted through bile, leading to their presence in feces rather than urine. nih.gov Therefore, a comprehensive metabolic profile requires analysis of both urinary and biliary excretion.

Research on the N-glucuronidation of other compounds has highlighted significant species selectivity. For instance, in vitro studies with a selective mTOR inhibitor revealed that while rat, dog, and human liver microsomes favored N2-glucuronidation, monkey liver microsomes showed a preference for N1-glucuronide formation. nih.govresearchgate.net Such findings underscore the complexity of predicting the exact site and extent of N-glucuronidation across species.

Table 1: General Interspecies Trends in N-Glucuronidation of Tertiary Amines

| Species | General Capacity for N-Glucuronidation | Primary Excretion Route for N-Glucuronides |

|---|---|---|

| Human | Commonly observed | Urine and Bile |

| Non-human Primates | Commonly observed | Urine and Bile |

| Rabbit | High capacity | Urine and Bile |

| Guinea Pig | High capacity | Urine and Bile |

| Rat | Variable, compound-dependent | Often preferentially in Bile |

| Dog | Variable, compound-dependent | Urine and Bile |

| Mouse | Variable, compound-dependent | Urine and Bile |

Relevance of Animal Models for Predicting Human N-Glucuronidation

The selection of an appropriate animal model is a critical step in preclinical drug development. However, significant inter-species differences in the rate, expression, and selectivity of UDP-glucuronosyltransferases (UGTs), the enzymes responsible for glucuronidation, make direct extrapolation of animal data to humans challenging. nih.gov For instance, it has been noted that information regarding glucuronidation in animals is not always directly applicable to humans. nih.gov

Studies on other drugs have shown that even closely related species like monkeys may not be the ideal model for predicting human N-glucuronidation for all substrates. nih.govresearchgate.net The differences in enzyme kinetics and substrate specificity can lead to variations in the metabolic profile of a drug.

For promethazine, while animal models can provide valuable insights into its general metabolic pathways, the quantitative prediction of N-glucuronide formation in humans based solely on animal data is likely to be imprecise. Therefore, in vitro studies using human-derived materials are essential to complement and refine the findings from animal studies.

Table 2: Considerations for Animal Model Selection in N-Glucuronidation Studies

| Factor | Relevance to Predicting Human Metabolism |

|---|---|

| Species | Significant variability exists; primates are often more predictive for N-glucuronidation of tertiary amines, but exceptions occur. |

| Enzyme Homology | Differences in UGT enzyme structure and expression can lead to different metabolic outcomes. |

| Excretion Pathways | The balance between urinary and biliary excretion of glucuronides can differ, affecting metabolite detection. |

| In Vitro Data | Essential for comparing metabolic rates and pathways between animal and human tissues. |

In Vitro to In Vivo Correlation for N-Glucuronide Formation and Disposition

An in vitro-in vivo correlation (IVIVC) aims to establish a predictive mathematical relationship between an in vitro property of a dosage form and its in vivo response. mdpi.com For metabolic pathways like N-glucuronidation, establishing a robust IVIVC is a complex endeavor. The process involves correlating data from in vitro systems, such as liver microsomes or recombinant UGT enzymes, with in vivo pharmacokinetic data.

The formation of promethazine N-glucuronide can be studied in vitro using human and animal liver microsomes. These experiments can determine the kinetics of the reaction and identify the specific UGT isoforms involved. However, translating these in vitro findings to predict the in vivo disposition of the N-glucuronide requires consideration of several physiological factors, including hepatic blood flow, plasma protein binding, and the transport of the glucuronide into bile or back into the systemic circulation.

Challenges in developing an IVIVC for N-glucuronidation include potential differences in enzyme activity between in vitro systems and the in vivo environment, as well as the complexities of drug absorption, distribution, and elimination. Despite these challenges, in vitro studies remain a crucial tool for understanding the potential for N-glucuronidation and for providing a mechanistic basis for observed in vivo metabolic profiles.

Promethazine N β D Glucuronide As a Research Tool

Utility as a Biomarker for UGT Enzyme Activity

The process of glucuronidation is a primary route for the metabolism and elimination of numerous drugs and endogenous compounds. researchgate.netnih.gov The UGT enzymes, particularly the UGT1A and UGT2B subfamilies, are responsible for catalyzing the transfer of glucuronic acid to a substrate, thereby increasing its water solubility and facilitating its excretion. researchgate.netnih.gov The rate of formation of a specific glucuronide metabolite can serve as an indicator, or biomarker, for the catalytic activity of the UGT isoforms involved.

In research settings, particularly in vitro studies using human liver microsomes or recombinant UGT enzymes, Promethazine (B1679618) N-β-D-Glucuronide can be used as a probe metabolite. nih.govsemanticscholar.org By incubating promethazine with these enzyme preparations and measuring the rate at which Promethazine N-β-D-Glucuronide is formed, researchers can assess the activity of the specific UGT isoforms responsible for N-glucuronidation. While promethazine itself is metabolized through several pathways, including sulfoxidation and N-demethylation, the N-glucuronidation pathway provides a direct measure of a specific UGT-mediated conjugation reaction. medscape.comnih.gov

Factors that can influence UGT activity, and can therefore be studied using this biomarker, include:

Genetic Polymorphisms: Variations in UGT genes can lead to inter-individual differences in enzyme activity. nih.govnih.gov

Enzyme Induction: Exposure to certain drugs or compounds can increase the expression of UGT enzymes.

Enzyme Inhibition: Co-administration of drugs that compete for the same UGT isoform can reduce the rate of metabolite formation.

The table below outlines the conceptual application of measuring Promethazine N-β-D-Glucuronide to assess UGT activity.

| Experimental System | Measurement | Interpretation | Research Application |

| Human Liver Microsomes | Rate of Promethazine N-β-D-Glucuronide formation | Baseline hepatic UGT activity for this substrate | Establishing a reference for metabolic activity |

| Recombinant UGT Isoforms | Substrate specificity and kinetic parameters (Km, Vmax) | Identifying the primary UGT enzyme(s) responsible for promethazine N-glucuronidation | Reaction phenotyping and understanding specific enzyme contributions |

| Hepatocyte Cultures | Changes in metabolite formation after exposure to a test compound | Assessing the potential of a new chemical entity to induce or inhibit UGT enzymes | Drug development and safety assessment |

Application in Drug-Drug Interaction Studies (focused on metabolism)

Drug-drug interactions (DDIs) that involve metabolic enzymes are a significant concern in clinical practice and drug development. nih.gov An interaction can occur when one drug alters the metabolism of another, potentially leading to toxicity or loss of efficacy. The formation of Promethazine N-β-D-Glucuronide is a useful endpoint for studying DDIs related to the UGT pathway. nih.gov

Studies have shown that promethazine can act as an inducer of UGT activity. For instance, pretreatment of rats with promethazine was found to potentiate UDP-glucuronyltransferase activity, which suggests the potential for DDIs when promethazine is used repeatedly in combination therapy. nih.gov This indicates that chronic promethazine use could accelerate the clearance of other drugs that are substrates for the same UGT enzymes.

Conversely, Promethazine N-glucuronidation can be competitively inhibited by other drugs that are metabolized by the same UGT isoform(s). In a research context, a DDI study might involve co-incubating promethazine and a test drug in a system like human liver microsomes. A significant decrease in the formation of Promethazine N-β-D-Glucuronide would suggest that the test drug is an inhibitor of the metabolic pathway.

The findings from such studies are critical for predicting clinical outcomes.

| Interaction Type | Mechanism | Effect on Promethazine N-β-D-Glucuronide | Clinical Implication for Co-administered Drug |

| Induction | Promethazine increases the expression of UGT enzymes. nih.gov | No direct effect on its own formation, but indicates increased enzyme capacity. | Increased clearance and potential loss of efficacy of a co-administered UGT substrate. |

| Inhibition | A co-administered drug competes for the same UGT enzyme as promethazine. | Decreased rate of formation. | The co-administered drug's metabolism may also be inhibited, potentially increasing its plasma levels and risk of toxicity. |

Use in Pharmacometabolomics Research

Pharmacometabolomics is an evolving field that aims to correlate an individual's metabolic profile (metabotype) with their response to a drug. This approach can help predict drug efficacy and toxicity, paving the way for personalized medicine. nih.gov By measuring a wide array of small-molecule metabolites in biological samples (like plasma or urine) after drug administration, researchers can identify metabolic signatures associated with specific outcomes.

In this context, Promethazine N-β-D-Glucuronide can be an important variable in a pharmacometabolomics study of promethazine or other drugs metabolized via N-glucuronidation. The relative concentration of this metabolite compared to the parent drug and other metabolites (e.g., promethazine sulfoxide) can contribute to a metabolic signature that defines an individual's "metabolizer" status for this pathway.

For example, a study could reveal distinct clusters of individuals based on their metabolic ratios:

Extensive Glucuronidators: Individuals showing a high ratio of Promethazine N-β-D-Glucuronide to parent promethazine.

Poor Glucuronidators: Individuals with a low ratio, suggesting lower UGT activity, potentially due to genetic factors. nih.gov

This information could be correlated with clinical observations, such as the level of sedation or the efficacy in treating nausea. Such research could help explain why some individuals experience more pronounced side effects or require different dosages, linking a specific metabolic profile to a drug's pharmacodynamic effects. nih.gov

Future Directions in Promethazine N β D Glucuronide Research

Advanced Analytical Technologies for Metabolite Profiling

The accurate and sensitive detection of drug metabolites is fundamental to understanding their pharmacokinetic profiles. Future research on Promethazine (B1679618) N-β-D-Glucuronide will increasingly rely on sophisticated analytical technologies to achieve comprehensive metabolite profiling.

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has become a cornerstone for the quantification of promethazine and its metabolites in various biological matrices. researchgate.netmdpi.comnih.gov Future advancements in this area will likely focus on the development of ultra-high-performance liquid chromatography (UHPLC) methods coupled with high-resolution mass spectrometry (HRMS). These techniques offer enhanced separation efficiency, speed, and the ability to accurately identify and quantify metabolites, even at very low concentrations. nih.gov The application of such methods will be crucial for detailed pharmacokinetic studies and for exploring the presence of this glucuronide in various tissues and biological fluids. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for the structural elucidation of drug metabolites. nih.govosti.govnih.gov While mass spectrometry provides information on the mass-to-charge ratio and fragmentation patterns, NMR offers unambiguous structural information, including the precise site of glucuronidation and the stereochemistry of the glycosidic bond. nih.govnih.gov Future research could employ advanced NMR techniques, such as 2D NMR (e.g., HSQC, HMBC), to definitively confirm the structure of Promethazine N-β-D-Glucuronide and to identify any other potential glucuronide isomers that may be formed in vivo.

The table below summarizes the key features of these advanced analytical technologies and their potential applications in the study of Promethazine N-β-D-Glucuronide.

| Analytical Technology | Key Features | Future Research Applications for Promethazine N-β-D-Glucuronide |

| UPLC-HRMS | High resolution, mass accuracy, and sensitivity. | - Accurate quantification in complex biological matrices.- Identification of novel or minor promethazine metabolites.- High-throughput analysis for pharmacokinetic studies. |

| NMR Spectroscopy | Unambiguous structural elucidation, stereochemical information. | - Definitive confirmation of the N-glucuronide structure.- Identification and characterization of potential isomers.- Studying the conformation and dynamics of the metabolite. |

Structural Biology of UGTs Involved in N-Glucuronidation

The formation of Promethazine N-β-D-Glucuronide is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. wikipedia.org Specifically, tertiary amines like promethazine are known substrates for UGT1A4 and UGT2B10. nih.govnih.govuni.lu A deeper understanding of the structural biology of these enzymes is essential for predicting drug-drug interactions and inter-individual variability in promethazine metabolism.

To date, obtaining crystal structures of full-length mammalian UGTs has been challenging due to their membrane-bound nature. nih.gov However, homology modeling has provided valuable insights into the three-dimensional structures of UGTs, including UGT1A4 and the C-terminal domain of UGT2B10. nih.govnih.gov Future research will likely focus on obtaining high-resolution crystal structures of these key enzymes, potentially through advancements in cryo-electron microscopy (cryo-EM). These structures, when co-crystallized with promethazine and the UDP-glucuronic acid (UDPGA) cofactor, would provide a detailed atomic-level view of the binding pocket and the catalytic mechanism.

Such structural information would be invaluable for:

Understanding Substrate Specificity: Elucidating the specific amino acid residues that interact with promethazine and determine the regioselectivity of glucuronidation.

Rationalizing Polymorphisms: Mapping known genetic variants (single nucleotide polymorphisms, SNPs) onto the 3D structure to understand how they alter enzyme function and contribute to variability in promethazine metabolism. nih.gov

In Silico Screening: Facilitating virtual screening of other drugs to predict their potential to inhibit or be metabolized by the same UGT isoforms, thus anticipating potential drug-drug interactions.

| UGT Isoform | Known Role in N-Glucuronidation | Future Structural Biology Directions |

| UGT1A4 | Catalyzes the N-glucuronidation of various tertiary amines. nih.gov | - High-resolution crystal structure determination.- Co-crystallization with promethazine.- Structural analysis of clinically relevant polymorphic variants. |

| UGT2B10 | Shows high affinity and clearance for many tertiary cyclic amines. nih.govuni.lu | - Determination of the full-length enzyme structure.- Elucidation of the substrate binding domain.- Comparative structural analysis with UGT1A4. |

Predictive Modeling of N-Glucuronidation in Diverse Populations

The expression and activity of UGT enzymes can vary significantly among individuals due to genetic and non-genetic factors. This variability can lead to differences in the extent of Promethazine N-β-D-Glucuronide formation, potentially impacting the drug's efficacy and safety profile. Future research will focus on developing predictive models to account for this variability.

Pharmacogenetics plays a crucial role in the variability of UGT activity. nih.gov Polymorphisms in the UGT1A4 gene, such as UGT1A42 and UGT1A43, have been shown to alter enzyme activity, with potential consequences for the metabolism of its substrates. genesight.com Future studies should investigate the impact of these and other UGT1A4 and UGT2B10 variants on promethazine glucuronidation rates in diverse ethnic populations. nih.gov This will involve large-scale clinical studies that correlate genotype with phenotype (i.e., measured levels of promethazine and its N-glucuronide).

In silico modeling, including physiologically based pharmacokinetic (PBPK) modeling, will be an increasingly important tool. nih.gov These models can integrate in vitro data on enzyme kinetics, protein binding, and transporter effects with in vivo data on patient-specific factors like genetics, age, and co-medications. nih.govresearchgate.net The development of robust PBPK models for promethazine that incorporate the N-glucuronidation pathway will allow for the prediction of drug disposition in various populations and clinical scenarios. nih.gov This can aid in personalizing medicine by identifying individuals who may be at risk for altered drug responses.

| Modeling Approach | Key Inputs | Predicted Outputs for Promethazine |

| Pharmacogenetics | - UGT1A4 and UGT2B10 genotypes.- Ethnic background. | - Prediction of "fast" or "slow" metabolizer status.- Risk assessment for altered drug exposure. |

| PBPK Modeling | - In vitro enzyme kinetics.- Genetic information.- Physiological parameters. | - Simulation of plasma concentration-time profiles of promethazine and its N-glucuronide.- Prediction of drug-drug interactions. |

Exploration of Novel Biological Roles for N-Glucuronides

Traditionally, glucuronidation is viewed as a detoxification pathway that renders compounds more water-soluble for excretion, thereby inactivating them. wikipedia.orgnih.gov However, this is not always the case, and some glucuronide metabolites have been shown to possess their own biological or even toxicological activity. nih.govtaylorandfrancis.com

The future of Promethazine N-β-D-Glucuronide research should include a thorough investigation of its potential biological activities. While the parent compound, promethazine, has a well-characterized pharmacological profile, including antihistaminic, sedative, and antiemetic effects, the activity of its N-glucuronide is largely unknown. wikipedia.orgnih.gov

Future research should aim to:

Synthesize and Purify the Metabolite: Obtain sufficient quantities of pure Promethazine N-β-D-Glucuronide for in vitro and in vivo testing.

Assess Receptor Binding: Screen the metabolite against a panel of receptors known to be targets of promethazine (e.g., histamine (B1213489) H1, dopamine (B1211576) D2, muscarinic acetylcholine (B1216132) receptors) to determine if it retains any of the parent drug's activity. nih.gov

Investigate Potential for "Local" Effects: Given that glucuronides can be substrates for transporters, it is conceivable that Promethazine N-β-D-Glucuronide could accumulate in certain tissues, such as the brain or liver, where it might exert local effects. nih.gov

Evaluate Immunological or Toxicological Properties: Some glucuronides have been implicated in hypersensitivity reactions or other toxicities. nih.gov It would be prudent to assess the potential for Promethazine N-β-D-Glucuronide to elicit any such responses. The stability of N-glucuronides can also be a factor, as some can hydrolyze back to the parent drug under certain physiological conditions. hyphadiscovery.com

Q & A

Q. What methodological approaches are recommended for optimizing the enzymatic synthesis of Promethazine N-β-D-Glucuronide?

Enzymatic synthesis can be optimized using β-glucuronyl transferases in enzyme membrane reactors (EMRs), which allow continuous stereoselective preparation. Key parameters include pH (6.5–7.5), temperature (37°C), and substrate-to-enzyme ratios. Immobilized enzymes improve reusability and stability, while monitoring reaction kinetics via HPLC or LC-MS ensures efficient glucuronidation . Reference aglycons like phenolphthalein glucuronide can be used to validate reaction efficiency .

Q. How can researchers address analytical challenges in quantifying Promethazine N-β-D-Glucuronide in complex matrices?

Promethazine's poor aqueous solubility necessitates the use of advanced chromatographic techniques. Reverse-phase HPLC with UV detection (λ = 254 nm) or LC-MS/MS with electrospray ionization (ESI) is recommended. For biological samples (e.g., plasma), solid-phase extraction (SPE) using C18 cartridges improves recovery rates. Method validation should follow ICH guidelines, including linearity (1–100 ng/mL), precision (CV <15%), and accuracy (80–120%) .

Q. What stability considerations are critical for handling Promethazine N-β-D-Glucuronide in experimental settings?

Stability studies should assess degradation under varying pH (3–9), temperature (4°C, 25°C, 40°C), and light exposure. Hydrolysis risks in acidic conditions require buffered solutions (e.g., phosphate buffer, pH 7.4). Long-term storage at -80°C in amber vials minimizes photodegradation. Stability-indicating assays (e.g., gradient HPLC) confirm integrity over time .

Q. Which detection methods are suitable for low-concentration Promethazine N-β-D-Glucuronide in pharmacokinetic studies?

Surface-enhanced Raman spectroscopy (SERS) offers high sensitivity (detection limits ~0.1 nM) for trace analysis in biological fluids. Alternatively, fluorometric assays using 4-methylumbelliferyl-β-D-glucuronide (MUG) as a competitive substrate provide indirect quantification of enzymatic activity .

Advanced Research Questions

Q. How should researchers resolve contradictions in glucuronidation efficiency data across in vitro and in vivo models?

Discrepancies often arise from differences in enzyme isoforms (e.g., UGT1A4 vs. UGT2B7) or interspecies variability. Cross-validate findings using:

- Human liver microsomes (HLMs) for in vitro studies.

- Stable isotope-labeled internal standards (e.g., deuterated analogs) to control for matrix effects in vivo.

- Pharmacokinetic modeling to account for enterohepatic recirculation .

Q. What experimental designs are optimal for elucidating the metabolic interplay between Promethazine and its glucuronide metabolite?

Use a two-phase approach:

- Phase 1: Radiolabeled promethazine (³H or ¹⁴C) tracks metabolic conversion rates in hepatocyte cultures.

- Phase 2: Knockout cell lines (e.g., UGT1A4-deficient) or chemical inhibitors (e.g., borneol for UGT inhibition) isolate specific metabolic pathways. Data should be normalized to protein content and validated via tandem mass spectrometry .

Q. How can researchers mitigate interference from endogenous glucuronides in in vivo sample analysis?

Implement high-resolution mass spectrometry (HRMS) with mass defect filtering to distinguish endogenous vs. exogenous glucuronides. For plasma samples, ultrafiltration (3 kDa cutoff) removes proteins, while enzymatic cleavage with β-glucuronidase (from E. coli, 37°C, 2 hr) confirms metabolite identity via shift in retention times .

Q. What strategies enhance the reproducibility of Promethazine N-β-D-Glucuronide synthesis in non-specialized laboratories?

Adopt a factorial design (e.g., 2³ design) to test variables: enzyme concentration, reaction time, and agitation speed. Statistical tools (e.g., ANOVA) identify significant factors. Automated liquid handlers reduce variability in small-scale synthesis .

Methodological Validation and Troubleshooting

Q. How should researchers validate novel analytical methods for Promethazine N-β-D-Glucuronide?

Follow the ICH Q2(R1) framework:

- Specificity: Confirm no interference from promethazine, phenothiazine, or matrix components.

- Linearity: ≥5 concentration levels with R² >0.99.

- Accuracy/Precision: Intra-day and inter-day CV <10% at LLOQ, mid-range, and high concentrations. Cross-validate against pharmacopeial standards (e.g., USP Promethazine RS) .

Q. What steps address low recovery rates in SPE-based extraction of Promethazine N-β-D-Glucuronide?

- Column conditioning: Pre-wash with methanol and water (pH 4.5).

- Elution optimization: Use acetonitrile:ammonium hydroxide (95:5, v/v) for polar glucuronides.

- Ion-pairing agents: Add 0.1% formic acid to enhance ionization in LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.